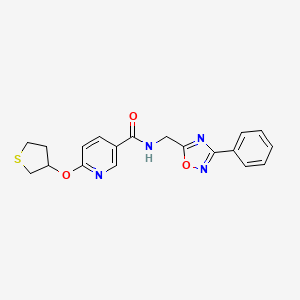

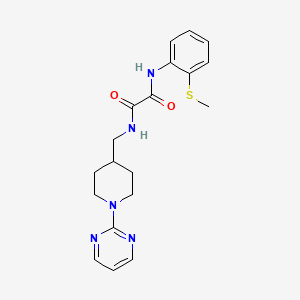

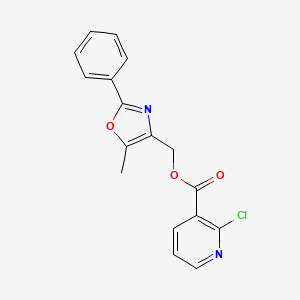

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications, including anticancer properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The introduction of various substituents can significantly alter the properties of the molecule. For instance, the presence of a 2,2,6,6-tetramethylpiperidine 1-oxyl residue in nicotinic acid derivatives has been studied for its properties . The specific structure of the compound would likely involve interactions between the oxadiazole ring and the nicotinamide moiety, which could be critical for its biological activity.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation, as seen in the conversion of nicotinic acid and nicotinamide to N-methyl-2-pyridone derivatives . The corrosion inhibition effect of certain nicotinamide derivatives on mild steel in hydrochloric acid solution has also been studied, indicating that these compounds can interact with metal surfaces and influence electrochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the adsorption behavior of nicotinamide derivatives on mild steel suggests that these compounds can form a protective layer, which is indicative of their potential as corrosion inhibitors . The inhibition efficiency, adsorption isotherm model, and changes in polarization resistance and double layer capacitance are all important parameters that reflect the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Biological Activity and Antimicrobial Screening

Research on derivatives of nicotinic acid, including compounds structurally similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has shown that these compounds exhibit significant antimicrobial activity. Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with promising in vitro antimicrobial screening against a range of bacteria and fungi, highlighting their potential in developing antimicrobial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have been explored for their corrosion inhibition properties. Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Their findings suggest that these compounds can act as efficient corrosion inhibitors, offering protection for metal surfaces in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Optoelectronic Properties

The structural analogs of the mentioned compound have been synthesized and studied for their optoelectronic properties. Wang et al. (2006) focused on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which demonstrated potential in creating molecular wires for electronic and photonic applications due to their significant stability and optoelectronic characteristics (Wang, Pålsson, Batsanov, & Bryce, 2006).

Metabolic Regulation and Disease

Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, has been linked to various metabolic and chronic diseases. Studies have identified small molecule inhibitors of NNMT, indicating a pathway to treat conditions characterized by abnormal NNMT activity. This research underscores the importance of NNMT in regulating metabolic processes and its potential as a target for therapeutic intervention (Neelakantan et al., 2017).

Propiedades

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-19(14-6-7-16(20-10-14)25-15-8-9-27-12-15)21-11-17-22-18(23-26-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDVHYGDXUYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)